Product packaging for 5-Amino-4-hydroxy-3(2H)-pyridazinone(Cat. No.:)

5-Amino-4-hydroxy-3(2H)-pyridazinone

Cat. No.: B11770725
M. Wt: 127.10 g/mol
InChI Key: DUMUGGYEJGPIDD-UHFFFAOYSA-N
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Description

5-Amino-4-hydroxy-3(2H)-pyridazinone is a chemical compound based on the pyridazinone scaffold, a nitrogen-containing heterocycle recognized as a "wonder nucleus" in medicinal chemistry due to its association with a wide spectrum of pharmacological activities . While specific studies on this exact analog are limited, the pyridazinone core is a privileged structure in drug discovery. The presence of nitrogen atoms and keto functionality in its structure allows for protonation reactions and hydrogen bond formation, which are critical for interacting with biological targets . Researchers value pyridazinone derivatives for their diverse biological properties. The broader class of pyridazin-3(2H)-one-based molecules has been extensively investigated and reported to exhibit anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities . A significant area of research for this compound class is cardiovascular disease; numerous pyridazinone derivatives have been studied as potent inodilators, vasorelaxants, antihypertensive, and cardiotonic agents . Some derivatives have also demonstrated antiplatelet (antithrombotic) activity, which plays a vital role in the pathogenesis of cardiovascular diseases . The mechanism of action for many active pyridazinone compounds is often linked to the inhibition of specific enzymes, such as phosphodiesterase III (PDE III), which is a key target for positive inotropic effects in ventricular muscle . This compound is provided for research purposes such as exploring structure-activity relationships (SAR), developing new therapeutic agents, and investigating biochemical pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N3O2 B11770725 5-Amino-4-hydroxy-3(2H)-pyridazinone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1,2-dihydropyridazine-3,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-2-1-6-7-4(9)3(2)8/h1H,(H,6,8)(H3,5,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMUGGYEJGPIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=O)NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Amino 4 Hydroxy 3 2h Pyridazinone and Its Analogues

Direct Synthesis and Derivatization Approaches

The synthesis of the pyridazinone core and its subsequent modification are fundamental to creating diverse chemical libraries for biological screening. Various classical and modern organic chemistry techniques are employed to build and functionalize this heterocyclic system.

The construction of the pyridazinone ring is typically achieved through cyclization reactions involving a 1,4-dicarbonyl compound or its equivalent with a hydrazine derivative. A common and established route involves the condensation of a γ-keto acid with hydrazine hydrate. mdpi.com For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone is accomplished through the Friedel-Crafts acylation of o-cresyl methyl ether with succinic anhydride, followed by the cyclization of the resulting γ-keto acid with hydrazine hydrate. mdpi.com

Another versatile method for forming the pyridazine (B1198779) ring is the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with hydrazine derivatives in acidic solutions at elevated temperatures, which can produce 4,5-dihalogeno-3(2H)-pyridazinones in satisfactory yields. organic-chemistry.org Furthermore, inverse electron-demand aza-Diels-Alder reactions provide a modern, metal-free approach. In this strategy, electron-deficient 1,2,3-triazines act as dienes, reacting with electron-rich dienophiles like 1-propynylamines to yield pyridazine derivatives with high regioselectivity. researchgate.netfao.org Computational studies have also explored the cascade reactions of 1,2,4,5-tetrazines with cyclic enolates as a pathway to pyridazine formation. nih.gov

Starting MaterialsReaction TypeProductReference
γ-Keto acid and Hydrazine hydrateCondensation/CyclizationDihydropyridazinone derivative mdpi.com
3,4-Dihalo-5-hydroxy-2(5H)-furanone and HydrazineRing Transformation4,5-Dihalogeno-3(2H)-pyridazinone organic-chemistry.org
1,2,3-Triazine and 1-PropynylamineAza-Diels-Alder Reaction6-Aryl-pyridazin-3-amine researchgate.netfao.org
1,2,4,5-Tetrazine and Cyclic enolatePericyclic CascadePyridazine derivative nih.gov

The pyridazinone core is amenable to functionalization at its various positions, which is a key strategy for modulating the pharmacological properties of its derivatives. The nitrogen atom at the N2 position can be readily alkylated or arylated. For example, norlabdane-pyridazinone hybrid compounds have been synthesized by coupling a brominated norlabdane intermediate with 6-(p-tolyl)-3(2H)-pyridazinone in a basic medium.

Functionalization at the C4 and C5 positions often involves nucleophilic substitution reactions. A notable example is the synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone from 4,5-dichloro-2-phenyl-pyridazinone by heating with aqueous ammonia in an autoclave. Similarly, other research has demonstrated the displacement of a nitro group at the C5 position with various alkyl- or heteroarylamines to generate a series of 4-amino-pyridazin-3-one derivatives.

A versatile approach to functionalization involves fusing another ring system to the pyridazinone core. For instance, the reaction of 5-amino-4-hydroxy-3(2H)-pyridazinone with various carboxylic acid derivatives can form an oxazole ring, leading to novel 1,3-oxazolo[4,5-d]pyridazine derivatives. mdpi.com

Stereoselective Synthesis and Chiral Induction in Pyridazinone Derivatization

The development of stereoselective synthetic methods is critical when targeting specific biological receptors, as enantiomers of a chiral drug can have vastly different pharmacological activities. For pyridazinone derivatives, several strategies for asymmetric synthesis and chiral separation have been developed.

One effective approach is the "chiral-pool" method, which utilizes readily available chiral starting materials. The asymmetric synthesis of a potent phosphodiesterase inhibitor, (R)-4,5-dihydro-5-methylpyridazin-3(2H)-one derivative, was achieved with high optical yield in four steps starting from (R)-2-chloropropionyl chloride. Another strategy involves the intramolecular cyclization of a chiral β-methyl γ-ketocarboxylic acid via its acid hydrazide, which constructs the chiral 5-methyl-4,5-dihydropyridazin-3(2H)-one ring without racemization.

Enzymatic resolution is another powerful tool. The lipase-catalyzed resolution of 2-(acyloxymethyl)-4,5-dihydro-5-methylpyridazin-3(2H)-one derivatives has been shown to be a practical method for obtaining chiral pyridazinones. Once a racemic or diastereomeric mixture is synthesized, separation can be achieved using chiral high-performance liquid chromatography (HPLC). For example, enantiomeric pairs of 4,5-disubstituted 3(2H)-pyridazinone derivatives containing a chiral 2-hydroxymethylpyrrolidino moiety have been successfully separated using Chiralcel OJ and OF columns.

MethodDescriptionExampleReference
Chiral-Pool SynthesisUse of a chiral starting material to introduce stereochemistry.Synthesis from (R)-2-chloropropionyl chloride.
Intramolecular CyclizationCyclization of a chiral precursor to form the ring.Cyclization of a chiral β-methyl γ-ketocarboxylic acid hydrazide.
Enzymatic ResolutionUse of enzymes to selectively react with one enantiomer.Lipase-catalyzed resolution of pyridazinone derivatives.
Chiral HPLCChromatographic separation of enantiomers.Separation of 4,5-disubstituted 3(2H)-pyridazinones on Chiralcel columns.

Microwave-Assisted Organic Synthesis of this compound Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique in medicinal chemistry for its ability to dramatically reduce reaction times, increase product yields, and improve product purity. The synthesis of pyridazinone derivatives has significantly benefited from this technology.

Several studies have reported the successful application of microwave irradiation for the synthesis of various pyridazinone-based heterocyclic systems. For example, the condensation of 3-chloro-6-substituted phenyl pyridazine with anthranilic acid to form 2-substituted phenyl-10H-pyridazin[6,1-b]quinazoline-10-ones was achieved in 1-3 minutes under microwave irradiation, a significant improvement over conventional heating methods. Similarly, the formation of novel 1,3-oxazolo[4,5-d]pyridazine-7(6H)-ones from this compound and carboxylic acid derivatives is also efficiently promoted by microwaves. mdpi.com The coupling of pyridazinones with other molecules, such as the synthesis of tetranorlabdane–pyridazinone hybrids, has also been successfully conducted under microwave irradiation. This method provides a rapid and efficient pathway to novel derivatives of the title compound.

Catalytic Approaches in Pyridazinone Synthesis

Catalytic methods, particularly those involving transition metals, are indispensable tools for the synthesis and functionalization of heterocyclic compounds like pyridazinone.

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. These reactions have been extensively applied to the functionalization of the pyridazine nucleus, allowing for the direct introduction of a wide variety of substituents.

The Suzuki-Miyaura cross-coupling reaction is particularly noteworthy for its efficiency and tolerance of numerous functional groups. It has been used to synthesize a series of π-conjugated molecules by coupling a halogenated pyridazine component, such as 3-bromo-6-(thiophen-2-yl)pyridazine, with various (hetero)aromatic boronic acids. This approach is highly advantageous compared to traditional cyclization methods for generating molecular diversity. Other significant palladium-catalyzed reactions applied to the pyridazine core include the Stille, Sonogashira, and Heck reactions, which further expand the toolkit for creating diverse pyridazinone analogues. These catalytic methods are crucial for the synthesis of complex molecules for applications in pharmaceuticals and agrochemicals.

Other Metal-Catalyzed Transformations

Beyond the more common palladium-catalyzed cross-coupling reactions, other metals have proven effective in forging pyridazinone scaffolds. Copper(I)-catalyzed multicomponent reactions, for instance, offer a regioselective pathway to synthesize pyridazinone derivatives. A notable example involves the cyclization of aldehydes, hydrazines, and alkynylesters, which selectively yields six-membered pyridazinones without the formation of isomeric five-membered pyrazoles nih.gov. This method is particularly versatile; when a 2-halobenzaldehyde is used as the aldehyde component, the reaction proceeds through a sequential Michael addition/1,2-addition/Ullmann cross-coupling cascade to yield unique 6-(2-ethoxyphenyl)pyridazinones nih.gov.

Palladium catalysis remains a highly effective method for introducing a variety of substituents onto the pyridazinone ring, particularly through cross-coupling reactions involving halopyridazin-3(2H)-ones scispace.com. These reactions are crucial for the functionalization of the pyridazinone core, enabling the synthesis of complex derivatives.

Table 1: Overview of Selected Metal-Catalyzed Reactions in Pyridazinone Synthesis

Catalyst Reaction Type Reactants Key Feature
Copper(I) Multicomponent Cyclization Aldehydes, Hydrazines, Alkynylesters High regioselectivity for six-membered ring formation nih.gov.

Amination Reactions in Pyridazinone Chemistry

The introduction of an amino group is a critical step in the synthesis of the target compound and its analogues, which often exhibit significant biological activity. Direct amination strategies and the use of aminated precursors are both prevalent.

One approach involves the synthesis of 4-amino and 4-ureido pyridazinone derivatives. semanticscholar.orgnih.gov For example, the isoxazole nucleus of an isoxazole-pyridazinone precursor can be opened using methanol and triethylamine, which can then be converted to an amino group at the C4 position. nih.gov The resulting 4-aminopyridazinones can be further functionalized, for instance, by acylation of the amino group using an appropriate anhydride in pyridine. nih.gov

Another key strategy involves building the pyridazinone ring from an already aminated precursor, such as 3-aminopyridazine derivatives. The formation of the imidazo[1,2-b]pyridazine backbone, for example, is achieved through the condensation of an α-bromoketone with a 3-amino-6-halopyridazine under mild basic conditions. nih.gov The synthesis of 3-amino-4H-pyrimido[1,2-b]pyridazin-4-ones demonstrates the transformation of aminopyridazines into more complex fused heterocyclic systems. semanticscholar.org

Modern synthetic methods like oxidative amination, which have been developed for the synthesis of pyridones from cyclopentenones, represent a promising future direction. chemrxiv.org This type of one-pot process involves the in-situ formation of a silyl enol ether, followed by the introduction of a nitrogen atom and subsequent aromatization, offering a streamlined and efficient route that could potentially be adapted for pyridazinone synthesis. chemrxiv.org

Multi-component Reactions for Novel Pyridazinone Architectures

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, operational simplicity, and ability to generate molecular complexity in a single step. beilstein-journals.org Several MCRs have been developed for the synthesis of pyridazinone and related fused-ring systems.

An ultrasound-promoted MCR provides a rapid and high-yield synthesis of pyridazinones from arenes, cyclic anhydrides, and aryl hydrazines, using a recyclable ionic liquid catalyst, [bmim]Br-AlCl3. scispace.com The mechanism involves an initial Friedel–Crafts acylation, followed by intermolecular hydrazone formation and subsequent intramolecular cyclization. scispace.com

Copper(I)-catalyzed MCRs, as mentioned previously, combine aldehydes, hydrazines, and alkynylesters to regioselectively produce pyridazinones. nih.gov This approach highlights the power of combining MCRs with metal catalysis to control reaction outcomes.

For the construction of fused pyridazinone architectures, the Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful tool. This MCR is used to synthesize imidazo[1,2-b]pyridazines under sustainable conditions, demonstrating the utility of MCRs in creating complex, biologically relevant scaffolds. beilstein-journals.orgresearchgate.net

Reactions of Activated Intermediates (e.g., 3-oxo-2-arylhydrazonopropanals) in Pyridazinone Formation

Activated intermediates, particularly 3-oxo-2-arylhydrazonopropanals, are versatile and valuable precursors for synthesizing a wide range of pyridazinone derivatives. nih.govmdpi.comnih.gov These compounds readily undergo condensation reactions with active methylene reagents to form the pyridazinone ring.

A general and efficient route involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds like p-nitrophenylacetic acid or cyanoacetic acid in acetic anhydride. mdpi.com This method produces pyridazin-3-one derivatives as the sole isolable products in excellent yields. mdpi.com Similarly, the condensation of 3-oxo-2-(phenylhydrazono)-3-p-tolylpropanal with various active methylene nitriles leads to the formation of corresponding pyridazinones. nih.govnih.gov

The choice of solvent and catalyst can direct the reaction pathway. For instance, reacting 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate in ethanol containing triethylamine exclusively affords pyridazinone structures. researchgate.net This contrasts with the reaction in acetic acid with ammonium acetate, which yields aminonicotinates. researchgate.net

Table 2: Examples of Pyridazinone Derivatives Synthesized from 3-oxo-2-arylhydrazonopropanals mdpi.com

Note: The table presents data for compounds of the general structure 6-R-2-Ar-3-oxo-2,3-dihydropyridazine-4-carbonitrile, derived from the reaction of corresponding 3-oxo-2-arylhydrazonopropanals with malononitrile.

Chemical Reactivity and Transformation Mechanisms of 5 Amino 4 Hydroxy 3 2h Pyridazinone

Nucleophilic Substitution Reactions of the Pyridazinone Ring

The pyridazinone ring, particularly when substituted with leaving groups, is susceptible to nucleophilic substitution. The reactivity of the ring carbons is influenced by the electron-withdrawing effect of the adjacent nitrogen atoms. While the hydroxyl group at the 4-position is not a typical leaving group, its conversion to a better leaving group or the presence of other substituents can facilitate nucleophilic attack.

Studies on related pyridazinone systems provide insight into the potential nucleophilic substitution reactions of 5-Amino-4-hydroxy-3(2H)-pyridazinone derivatives. For instance, halogenated pyridazinones readily undergo substitution with various nucleophiles. The regioselectivity of these reactions is often dependent on the position of the halogen and the nature of the nucleophile. In many cases, nucleophilic attack is favored at positions adjacent to the ring nitrogens, which can stabilize the negative charge in the Meisenheimer complex intermediate. youtube.com

While direct nucleophilic displacement of the hydroxyl group is challenging, its derivatization, for instance, into a sulfonate ester, would significantly enhance its leaving group ability, thereby opening pathways for substitution by a wide range of nucleophiles.

Table 1: Examples of Nucleophilic Substitution on Pyridazinone Derivatives

Pyridazinone SubstrateNucleophileProductReference
2,5-dichloropyridazineSodium methoxide2-chloro-5-methoxypyridazine youtube.com
2,4-dichloropyrimidineThiolate2-chloro-4-thiopyrimidine youtube.com
4,5-Diethoxy-2-methyl-3(2H)-pyridazinoneSodium ethoxide5-Ethoxy-4-hydroxy-2-methyl-3(2H)-pyridazinone acs.org

Electrophilic Aromatic Substitution on the Pyridazinone Nucleus

The pyridazine (B1198779) ring is generally considered electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic attack compared to benzene (B151609). uoanbar.edu.iq However, the presence of the strongly activating amino and hydroxyl groups at the 5- and 4-positions, respectively, significantly increases the electron density of the ring, making electrophilic substitution more feasible.

These activating groups direct incoming electrophiles primarily to the ortho and para positions. In the case of this compound, the C-6 position is the most likely site for electrophilic attack, being ortho to the amino group and meta to the hydroxyl group (in its enol tautomeric form). The nitrogen atoms of the pyridazine ring are susceptible to protonation in acidic media, which would form a pyridazinium ion and further deactivate the ring towards electrophilic substitution. uoanbar.edu.iq Therefore, reaction conditions for electrophilic substitution must be carefully controlled.

Detailed research findings on specific electrophilic aromatic substitution reactions for this compound are not extensively documented in the reviewed literature. However, based on general principles, reactions such as halogenation, nitration, and sulfonation would be expected to occur at the C-6 position under appropriate conditions.

Tautomeric Equilibria and Their Impact on Reactivity

This compound can exist in several tautomeric forms due to the presence of the hydroxyl and amino groups, as well as the amide functionality within the pyridazinone ring. The predominant tautomeric forms are the keto-enol and amino-imino tautomers.

The pyridazinone ring itself exhibits keto-enol tautomerism, existing in equilibrium between the 3(2H)-pyridazinone (lactam) form and the 3-hydroxypyridazine (lactim) form. researchgate.net Theoretical studies on pyridazin-3(2H)-one have shown that the tautomeric conversion to pyridazin-3-ol involves a significant activation energy barrier. sciforum.net The presence of the 4-hydroxyl group introduces another site for keto-enol tautomerism. Furthermore, the 5-amino group can exist in equilibrium with its imino tautomer.

The position of these equilibria is influenced by factors such as the solvent, pH, and temperature. nih.gov The dominant tautomer in a given set of conditions will significantly impact the molecule's reactivity. For example, the enol form is more susceptible to electrophilic attack on the ring, while the keto form presents a reactive carbonyl group. Similarly, the amino form is nucleophilic, whereas the imino form can be susceptible to hydrolysis. The diverse reactivity of the molecule is a direct consequence of these tautomeric equilibria. mdpi.com

Ring Transformations and Rearrangements

The pyridazinone ring can undergo various transformations and rearrangements under specific reaction conditions. These reactions often involve ring-opening followed by recyclization, or ring contraction.

One notable rearrangement is the transformation of pyridazinone derivatives into pyrazolone (B3327878) derivatives. jst.go.jp This type of ring contraction can be initiated under certain conditions, leading to a five-membered heterocyclic ring system. Another possibility is the ring-opening of the pyridazinone nucleus, which can be facilitated by nucleophilic attack, particularly at the carbonyl group or at a carbon atom bearing a good leaving group. The resulting open-chain intermediate can then undergo subsequent reactions, including recyclization to form different heterocyclic systems. mdpi.comnih.gov

For instance, the reaction of certain fused pyridazines with ynamines has been shown to proceed via an N-N bond cleavage of the pyridazine moiety, leading to the formation of substituted pyridines. mdpi.com While not directly involving this compound, this illustrates the potential for the pyridazine ring to undergo significant structural reorganization.

Table 2: Examples of Pyridazinone Ring Transformations

Starting MaterialReagent/ConditionTransformed ProductReference
Fused PyridazinesYnaminesPenta-substituted pyridines mdpi.com
Pyridazinone derivativesNot specifiedPyrazolone derivatives jst.go.jp
4-Chloro-5-hydroxyalkylamino-6-nitro-3(2H)-pyridazinonesBasic conditionsPyridazino[3,4-b]oxazines or Pyridazino[3,4-b]oxazepines sciforum.net

Mechanistic Investigations of Reaction Pathways

The mechanisms of the reactions involving this compound are dictated by the electronic properties of the pyridazinone ring and its substituents.

Nucleophilic Substitution: The mechanism of nucleophilic aromatic substitution (SNAr) on the pyridazinone ring generally proceeds through a two-step addition-elimination pathway. A nucleophile attacks an electron-deficient carbon atom of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. The stability of the Meisenheimer complex is a key factor in determining the feasibility and regioselectivity of the reaction.

Ring Transformations: The mechanisms of ring transformations are often complex and can involve several steps. For example, ring-opening reactions may be initiated by nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate which then undergoes ring cleavage. nih.gov Subsequent intramolecular reactions of the open-chain intermediate can lead to the formation of new ring systems. The exact mechanistic pathway is highly dependent on the specific reactants and reaction conditions. mdpi.comnih.gov

Mechanistic studies often employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling to elucidate the reaction pathways and transition states involved.

Structure Activity Relationship Sar Studies and Molecular Design of Pyridazinone Derivatives

Computational and Ligand-Based Drug Design Strategies

Computational methods have become indispensable in drug discovery, enabling the efficient design and screening of novel compounds. nih.gov For pyridazinone derivatives, in silico techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis are pivotal in identifying promising drug candidates and optimizing lead compounds. nih.govtandfonline.com These ligand-based strategies are particularly useful when the three-dimensional structure of the biological target is unknown, as they rely on the structural information of a series of active molecules.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model serves as a template for designing new molecules with potentially higher affinity and selectivity for a target.

For a series of pyridazin-3(2H)-one derivatives evaluated for their affinity towards α1- and α2-adrenoceptors, a pharmacophore model was generated to understand the structural requirements for α1-antagonist activity. nih.gov The resulting model, developed using the Catalyst program, demonstrated high predictive power and consisted of several key features: a positive ionizable portion, three hydrophobic features, and a hydrogen bond acceptor group. nih.gov This model successfully rationalized the relationship between the chemical structures and their binding affinity data. nih.gov

In another study focusing on phosphodiesterase-4 (PDE4) inhibitors, a 3D pharmacophore model for pyridazin-3-one derivatives identified an aromatic ring, a hydrogen bond donor, and hydrogen bond acceptors as critical features for activity. researchgate.net Such models are instrumental in screening large compound libraries to find novel hits that match the required electronic and steric features for biological activity. nih.govtandfonline.com

Pharmacophore FeatureDescriptionImplication for Activity
Positive Ionizable Group A feature capable of being protonated at physiological pH.Often involved in electrostatic interactions with negatively charged residues in the receptor binding pocket.
Hydrophobic Features Non-polar regions of the molecule.Engage in van der Waals interactions with hydrophobic pockets of the target protein, contributing to binding affinity.
Hydrogen Bond Acceptor An electronegative atom (e.g., oxygen, nitrogen) that can accept a hydrogen bond.Forms crucial hydrogen bonds with donor groups in the active site, anchoring the ligand. researchgate.net
Hydrogen Bond Donor A hydrogen atom attached to an electronegative atom.Interacts with acceptor groups in the binding site, contributing to binding specificity and affinity. researchgate.net
Aromatic Ring A planar, cyclic, conjugated system.Participates in π-π stacking or hydrophobic interactions with aromatic residues of the target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. wikipedia.org These models help predict the activity of unsynthesized compounds and provide insights into the molecular properties driving the biological response.

Both 2D and 3D-QSAR studies have been applied to pyridazinone derivatives. For instance, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) was conducted on pyridazinone-substituted 1,3,4-thiadiazoles and 1,3,4-oxadiazoles with fungicidal activity. nih.gov The CoMFA models revealed a strong correlation between the steric and electrostatic properties of the molecules and their fungicidal efficacy, suggesting that both steric bulk and electronic distribution are critical for activity. nih.gov These findings offer valuable guidance for designing more potent compounds before their synthesis. nih.govresearchgate.net

In another QSAR analysis of 1-phenyltetrahydropyridazin-3(2H)-one analogues as 5-lipoxygenase inhibitors, it was found that inhibitory potency was significantly influenced by specific physicochemical properties. nih.gov The study concluded that potency is enhanced by lipophilic substituents at the 3'- and 4'-positions of the phenyl ring and by substituents with a positive Hammett electronic parameter (F value) at the 4'-position. nih.gov This indicates that both lipophilicity and electron-withdrawing characteristics at specific positions are favorable for activity.

QSAR ParameterInfluence on Biological ActivityExample Application
Lipophilicity (log P) Higher lipophilicity at certain positions can enhance activity by improving membrane permeability or hydrophobic interactions. nih.govIncreased potency of 5-lipoxygenase inhibitors with lipophilic substituents at the 3'- and 4'-positions. nih.gov
Steric Properties The size and shape of substituents can either enhance or hinder binding to the target. Bulky groups may cause steric clashes. nih.govThe potency of 5-lipoxygenase inhibitors decreases as the size of 2'- and/or 4'-substituents increases. nih.gov
Electronic Properties (e.g., Hammett constants) Electron-donating or electron-withdrawing groups alter the electronic distribution of the molecule, affecting its interaction with the target. nih.govSubstituents with positive F values (electron-withdrawing) at the 4'-position increase the potency of 5-lipoxygenase inhibitors. nih.gov
Energy Gap (ΔE HOMO-LUMO) The difference in energy between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relates to molecular reactivity.A study on pyridazinone derivatives found that a higher ΔE was a key factor for higher fungicidal activity. asianpubs.orgmdpi.com

Influence of Substituent Effects on Biological Activity Profiles

The interplay of electronic and steric effects is fundamental to the SAR of pyridazinone derivatives. The nature of the substituent—whether it is electron-donating or electron-withdrawing—can significantly alter the electron density of the pyridazinone ring, thereby influencing its interactions with biological targets. nih.gov

Studies have shown that the method for analyzing substituted pyridazines is tolerant of a wide range of both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., chloro, ester) groups. nih.govwhiterose.ac.uk For example, in a series of 5-lipoxygenase inhibitors, substituents with electron-withdrawing properties at the 4'-position of a phenyl ring attached to the pyridazinone core were found to increase potency. nih.gov

Steric hindrance is another critical factor. The introduction of bulky groups near the binding site can prevent the molecule from adopting the optimal conformation for interaction, thus reducing its activity. whiterose.ac.uk This was observed in the same series of 5-lipoxygenase inhibitors, where the potency decreased as the size of substituents at the 2'- and/or 4'-positions increased. nih.gov Conversely, the occupation of certain positions with larger groups can sometimes lead to favorable interactions if the receptor pocket can accommodate them.

The position of a substituent on the pyridazinone ring is often as important as its intrinsic properties. Moving a functional group from one position to another can dramatically alter the biological activity of the compound. scholarsresearchlibrary.com

For instance, SAR studies have highlighted the sensitivity of activity to steric bulk at the 3- and 6-positions of the pyridazine (B1198779) ring. nih.govwhiterose.ac.uk The presence of substituents at the 6-position, along with an acetamide (B32628) side chain at the 2-position, has been shown to enhance analgesic and anti-inflammatory actions. sarpublication.com In another example, the introduction of an ethyl ester group at the N-1 position of the pyridazin-3(2H)-one ring led to a decrease in the antibacterial activity of the synthesized derivatives. mdpi.com These findings underscore the importance of positional isomerism in modulating the biological activity profile of pyridazinone derivatives.

Conformation-Activity Relationships

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. The conformation-activity relationship explores how the spatial arrangement of a molecule's atoms affects its biological activity. For pyridazinone derivatives, factors such as the planarity of the ring system and the orientation of its substituents are key determinants of efficacy.

More extensive analoging has produced significant SAR information, revealing that suitably substituted benzene (B151609) and pyridazine rings are essential for activity. researchgate.net For instance, alkyl or ether substituents on certain open positions of the pyridazinone ring have been shown to dramatically reduce potency. researchgate.net Furthermore, altering the central pyridazinone core to other heterocyclic systems like pyridinone or pyrimidinone can result in active compounds, but they are often less satisfactory than the original pyridazinone group, highlighting the importance of the core structure's conformation. researchgate.net A structure-activity relationship study of pyridazinone analogs as β-1,3-glucan synthase inhibitors identified a lead compound, 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one, and subsequent optimization led to highly potent inhibitors. nih.gov

Theoretical Chemistry and Advanced Computational Studies of 5 Amino 4 Hydroxy 3 2h Pyridazinone

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic properties and geometric structure of 5-Amino-4-hydroxy-3(2H)-pyridazinone at the atomic level. These calculations are foundational for understanding its intrinsic chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to analyze the electronic structure of many-body systems. ijcce.ac.irnih.gov It is particularly effective for calculating the molecular geometry and electronic properties of pyridazinone derivatives. researchgate.net By utilizing functionals like B3LYP with basis sets such as 6-31G(d,p), researchers can accurately model the molecule and derive key parameters related to its stability and reactivity. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO energy is associated with the capacity to donate an electron, while the LUMO energy relates to the ability to accept an electron. researchgate.netnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer. nih.govnih.gov DFT calculations are used to compute these energy levels. For many pyridazine (B1198779) derivatives, this analysis has been crucial in predicting their chemical behavior. researchgate.netmaterialsciencejournal.org A lower HOMO-LUMO gap often correlates with higher chemical reactivity and softer molecular nature. nih.gov

Table 1: Illustrative Frontier Orbital Energies and Reactivity Descriptors for a Pyridazinone Derivative Note: The following data is representative of computational studies on related pyridazinone compounds and is for illustrative purposes only. Specific values for this compound would require dedicated calculations.

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.50
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.85
Energy GapΔE4.65
Chemical Hardnessη2.33
Chemical SoftnessS0.21
Electronegativityχ4.18
Electrophilicity Indexω3.74

Data compiled from principles described in referenced literature. nih.govmaterialsciencejournal.org

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing regions of varying electron density. mdpi.com

Typically, red or yellow areas indicate negative electrostatic potential, highlighting electron-rich regions that are susceptible to electrophilic attack. These often correspond to the locations of lone pairs on electronegative atoms like oxygen and nitrogen. researchgate.netresearchgate.net Conversely, blue areas denote positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack, such as around hydrogen atoms bonded to electronegative atoms. nih.gov For pyridazinone structures, MEP analysis can identify the most reactive sites, for instance, showing the negative potential concentrated around the carbonyl oxygen, which is a likely site for electrophilic interaction. researchgate.net

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate predictions of molecular properties. These methods are used to calculate optimized geometries, vibrational frequencies, and other characteristics of molecules like 4,5-Dichloropyridazin-3-(2H)-one. researchgate.net Such analyses help in confirming experimental data from techniques like X-ray crystallography and NMR spectroscopy, providing a comprehensive understanding of the molecule's structure. researchgate.net

Density Functional Theory (DFT) for Electronic Structure

Molecular Dynamics Simulations of Pyridazinone Interactions

Molecular dynamics (MD) simulations are computational techniques used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes and interaction dynamics of a molecule within a specific environment, such as in solution or bound to a protein. For pyridazinone derivatives that act as inhibitors, MD simulations can reveal the stability of the ligand-protein complex. core.ac.uknih.gov For example, simulations can track the root-mean-square deviation (RMSD) of the ligand within the binding pocket, with stable, low fluctuations in RMSD indicating a persistent and favorable binding mode. researchgate.net These studies are crucial for understanding how compounds like this compound might behave in a biological system.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This technique is widely used in drug discovery to screen potential ligands and predict their binding affinity and mode of interaction with a biological target, such as an enzyme or receptor. uel.ac.uk

For pyridazinone-based compounds, docking studies have been instrumental in identifying potential inhibitors for targets like Fatty Acid Binding Protein 4 (FABP4). core.ac.uknih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the pyridazinone scaffold and amino acid residues in the protein's binding pocket. nih.gov The results are often quantified with a docking score, which estimates the binding affinity, helping to rank potential drug candidates for further experimental validation. nih.gov

Tautomerism and Protonation State Analysis

The tautomeric and protonation states of this compound are critical determinants of its chemical reactivity, biological activity, and physical properties. Computational chemistry provides powerful tools to investigate these phenomena at a molecular level. The molecule can exist in several tautomeric forms due to the migration of protons between the nitrogen and oxygen atoms of the pyridazinone ring and the exocyclic amino and hydroxyl groups. These tautomers include keto-enol and amino-imino forms. Understanding the relative stabilities of these tautomers and their equilibria in different environments is crucial for predicting the molecule's behavior.

The primary tautomeric possibilities for this compound involve:

Keto-enol tautomerism: The migration of a proton from the hydroxyl group at position 4 to the carbonyl oxygen at position 3, or to the ring nitrogen at position 2.

Amino-imino tautomerism: The migration of a proton from the amino group at position 5 to the ring nitrogen at position 6.

The interplay of these tautomeric forms results in a complex potential energy surface. Computational methods, particularly density functional theory (DFT), are employed to calculate the energies of these different forms and predict their relative populations.

Gas Phase Tautomerism Predictions

In the gas phase, the intrinsic stability of the different tautomers of this compound can be evaluated without the influence of solvent molecules. Quantum chemical calculations, such as DFT with an appropriate basis set (e.g., 6-311++G(d,p)), are used to optimize the geometry of each tautomer and calculate its electronic energy. The tautomer with the lowest calculated energy is predicted to be the most stable in the gas phase.

For pyridazinone derivatives, computational studies on similar structures have shown that the relative stability of tautomers is governed by factors such as intramolecular hydrogen bonding and the aromaticity of the ring system. researchgate.net For this compound, several tautomers can be considered, including the canonical form and its various keto-enol and amino-imino isomers.

Hypothetical Relative Energies of this compound Tautomers in the Gas Phase

Tautomer Description Relative Energy (kcal/mol)
T1 This compound (Canonical) 0.00
T2 5-Amino-3,4-dihydroxy-pyridazine 5.2
T3 5-Imino-4-hydroxy-2,5-dihydro-3(2H)-pyridazinone 8.9

| T4 | 5-Amino-4-oxo-1,4-dihydro-3(2H)-pyridazinone | 12.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available. The relative energies are based on general principles of tautomer stability in similar heterocyclic systems.

The canonical form (T1) is often predicted to be the most stable in the gas phase due to a favorable combination of amide resonance and intramolecular hydrogen bonding possibilities. The relative energies of other tautomers are higher, indicating they would be present in lower populations at equilibrium in the gas phase.

Solvation Effects on Tautomeric Equilibria

The presence of a solvent can significantly alter the relative stabilities of tautomers. Solvation effects are typically modeled computationally using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, while explicit models involve including a number of solvent molecules directly in the quantum mechanical calculation.

Polar solvents, particularly water, are known to favor more polar tautomers. For this compound, tautomers with a larger dipole moment are expected to be stabilized to a greater extent by a polar solvent. The ability of different tautomers to form hydrogen bonds with solvent molecules also plays a crucial role.

For the parent compound, pyridazin-3(2H)-one, theoretical studies have shown that protic polar solvents can significantly reduce the activation energy for tautomerization. researchgate.net This is due to the specific hydrogen bonding interactions between the solvent and the solute. A similar effect would be expected for this compound, where the amino and hydroxyl groups can also participate in hydrogen bonding with the solvent.

Hypothetical Solvation Effects on the Relative Energies of Tautomers

Tautomer Relative Energy in Gas Phase (kcal/mol) Relative Energy in Water (PCM) (kcal/mol)
T1 0.00 0.00
T2 5.2 3.8
T3 8.9 7.1

| T4 | 12.5 | 9.7 |

Note: The data in this table is hypothetical and for illustrative purposes only. The trend of stabilization in a polar solvent is based on general observations for similar compounds.

The hypothetical data illustrates that while the canonical form (T1) may remain the most stable in an aqueous solution, the energy differences between the tautomers are generally reduced compared to the gas phase. This suggests that the population of minor tautomers could be more significant in a polar environment.

Aqueous Phase Tautomerism and pKa Prediction

The pKa of a molecule is a measure of its acidity in an aqueous solution and is directly related to the Gibbs free energy of deprotonation. Computational methods can predict pKa values by calculating the free energies of the protonated and deprotonated species in the aqueous phase. This requires accurate modeling of the solvation energies of all species involved in the acid-base equilibrium.

For a molecule with multiple potential protonation and deprotonation sites, like this compound, the pKa prediction becomes more complex. The amino group, the hydroxyl group, and the pyridazinone ring nitrogens are all potential sites for protonation or deprotonation. The most stable protonated and deprotonated species must be identified to calculate the relevant pKa values.

The pKa can be calculated using thermodynamic cycles that combine gas-phase energies with solvation free energies. Various computational protocols exist for pKa prediction, often employing DFT calculations with a continuum solvent model.

Hypothetical Predicted pKa Values for this compound

Ionization Step Description Predicted pKa
pKa1 Protonation of the amino group 4.5
pKa2 Deprotonation of the hydroxyl group 8.2

| pKa3 | Deprotonation of the ring NH | 11.9 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical pKa values for similar functional groups in heterocyclic compounds.

These hypothetical pKa values suggest that in a neutral aqueous solution (pH 7), the compound would predominantly exist in its neutral form. In acidic conditions, the amino group would be protonated, and in basic conditions, the hydroxyl group would be the first to deprotonate. The prediction of the dominant tautomeric form of each of these species (neutral, protonated, and deprotonated) is essential for an accurate pKa calculation.

Applications of 5 Amino 4 Hydroxy 3 2h Pyridazinone in Applied Chemical Research

Agricultural Science and Crop Protection Innovations

The pyridazinone chemical family has been a subject of interest in the development of agrochemicals. Research has spanned from weed and pest control to the enhancement of plant health and resilience.

Herbicide Development and Mode of Action Research

While direct studies on the herbicidal activity of 5-Amino-4-hydroxy-3(2H)-pyridazinone are not prominent in publicly available research, the herbicidal potential of closely related pyridazinone derivatives has been well-documented. A notable example is the herbicide Chloridazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone). The mode of action for many pyridazinone-based herbicides involves the inhibition of photosynthesis.

Research into the metabolites of Chloridazon has provided some insight. One of its degradation products is 5-amino-4-chloro-3(2H)-pyridazinone, a compound structurally similar to the subject of this article, differing by a chloro group instead of a hydroxyl group at the 4-position. Studies have indicated that this particular metabolite, 5-amino-4-chloro-3(2H)-pyridazinone, does not possess herbicidal activity herts.ac.ukherts.ac.uk. This suggests that the specific substitutions on the pyridazinone ring are critical for its bioactivity and that the presence of a hydroxyl group at the 4-position, as in this compound, may not confer herbicidal properties.

Table 1: Herbicidal Activity of Selected Pyridazinone Derivatives

Compound Name Structure Herbicidal Activity
Chloridazon 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone Active
5-amino-4-chloro-3(2H)-pyridazinone 5-amino-4-chloro-3(2H)-pyridazinone Inactive herts.ac.ukherts.ac.uk

Insecticide and Acaricide Research

Plant Growth Regulation Studies

Derivatives of pyridazine (B1198779) have been noted for their effects on plant growth and development scispace.com. These compounds can influence various physiological processes in plants, potentially leading to applications in improving crop yield or quality. The specific effects are highly dependent on the molecular structure of the derivative. At present, dedicated studies focusing on the plant growth regulating properties of this compound have not been identified in a review of available research.

Plant Activators and Induced Resistance Mechanisms

The concept of "plant activators" involves stimulating the plant's own defense mechanisms to protect against pathogens, a phenomenon known as systemic acquired resistance (SAR). Research into novel, eco-friendly crop protection strategies has identified the 3(2H)-pyridazinone scaffold as a promising starting point for the development of new plant activators. While this indicates the potential of the pyridazinone class of compounds in inducing resistance, specific studies on this compound for this application are not currently available.

Industrial and Materials Science Applications

In addition to its potential biological activities, this compound serves as a valuable molecule in synthetic chemistry.

Role as Synthetic Intermediates and Building Blocks

This compound has been utilized as a precursor in the synthesis of more complex heterocyclic systems. Notably, it serves as a key building block for the creation of 1,3-oxazolo[4,5-d]pyridazine derivatives scispace.com. The reaction involves the formation of an oxazole ring fused to the pyridazinone core. This process is often facilitated by microwave-assisted synthesis, which can improve reaction times and the purity of the resulting products scispace.com. This application highlights the utility of this compound as a versatile intermediate for generating novel chemical entities with potential applications in various fields, including pharmaceuticals and materials science.

Table 2: Synthetic Applications of this compound

Reactant Reagents Product Application

Applications in Corrosion Inhibition

The structural features of this compound, particularly the presence of nitrogen and oxygen heteroatoms and an aromatic ring system, are characteristic of organic molecules that have been effective as corrosion inhibitors for various metals and alloys. These functional groups can act as adsorption centers, facilitating the formation of a protective film on the metal surface, thereby isolating it from the corrosive environment.

Research on various pyridazine derivatives has demonstrated their potential as effective corrosion inhibitors for metals like mild steel in acidic media. The inhibition mechanism of these compounds is generally attributed to their ability to adsorb onto the metal surface through the lone pairs of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the pyridazinone ring. This adsorption can be classified as physisorption, chemisorption, or a combination of both. The formation of a coordinate bond between the metal and the inhibitor molecule can lead to a stable, protective layer that hinders both the anodic and cathodic reactions of the corrosion process.

To quantitatively assess the corrosion inhibition properties of this compound, electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) would be employed. These studies would provide data on inhibition efficiency, corrosion current density, and the mechanism of adsorption.

Table 1: Potential Corrosion Inhibition Parameters for this compound (Hypothetical Data for Illustrative Purposes)

Inhibitor Concentration (M)Corrosion Current Density (A/cm²)Inhibition Efficiency (%)
0 (Blank)1.00E-040
1.00E-055.00E-0550
1.00E-042.50E-0575
1.00E-031.00E-0590

Note: The data in this table is hypothetical and serves to illustrate the type of results that would be obtained from experimental studies. No published data for this compound was found.

Metal Ion Extraction and Complexation Studies

The 4-hydroxy-3(2H)-pyridazinone moiety in the target molecule is structurally related to hydroxypyridinones, which are well-known for their strong metal-chelating properties. The bidentate nature of the α-hydroxy-keto group allows for the formation of stable complexes with a variety of metal ions. This characteristic suggests that this compound could be a valuable ligand for applications in metal ion extraction, separation, and sensing.

The amino group at the 5-position could further enhance the coordination potential of the molecule, possibly allowing for tridentate chelation or influencing the electronic properties of the pyridazinone ring, thereby affecting the stability and selectivity of the metal complexes formed. The ability to form stable complexes is crucial for processes like solvent extraction of metal ions from aqueous solutions or for the development of selective sensors for specific metals.

Studies on hydroxypyridinone-based chelators have shown high affinity for hard metal ions. The complexation is typically pH-dependent, with the deprotonation of the hydroxyl group being a key step for coordination to the metal center. Spectroscopic techniques such as UV-Vis, fluorescence, and NMR spectroscopy are commonly used to study the formation and stoichiometry of these metal complexes. The stability of the formed complexes is quantified by determining their formation constants (log K).

While specific studies on the metal ion extraction and complexation capabilities of this compound are not documented in the available literature, its structural analogy to known chelating agents indicates a high potential for such applications. Research in this area would involve synthesizing the compound and evaluating its binding affinity and selectivity for a range of metal ions.

Table 2: Potential Metal Ion Complexation Properties of this compound (Hypothetical Data for Illustrative Purposes)

Metal IonLog K₁Log K₂Coordination Stoichiometry (Metal:Ligand)
Cu²⁺8.56.21:2
Fe³⁺10.28.11:2
Zn²⁺6.84.51:2
Ni²⁺7.15.01:2

Note: The data in this table is hypothetical and serves to illustrate the type of results that would be obtained from experimental studies. No published data for this compound was found.

Analytical Methodologies for 5 Amino 4 Hydroxy 3 2h Pyridazinone Characterization

Spectroscopic Analysis

Spectroscopic methods are fundamental in determining the molecular structure of 5-Amino-4-hydroxy-3(2H)-pyridazinone by examining the interaction of the molecule with electromagnetic radiation. Each technique provides unique insights into the compound's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For pyridazinone derivatives, both ¹H and ¹³C NMR spectra are instrumental for structural confirmation. researchgate.net In the ¹H NMR spectrum of a related pyridazinone, the chemical shifts (δ) are expressed in parts per million (ppm) and provide information about the chemical environment of the protons. The ¹³C NMR spectrum provides information on the carbon atoms within the molecule. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are often employed to establish the connectivity between protons and carbons, which is crucial for the unambiguous assignment of all signals in more complex derivatives. researchgate.net

Table 1: Expected ¹H NMR Spectral Data for this compound

Proton Expected Chemical Shift (ppm) Multiplicity
Pyridazinone ring CH Varies Singlet
NH₂ Varies (broad) Singlet
OH Varies (broad) Singlet
NH (amide) Varies (broad) Singlet

Note: The exact chemical shifts for this compound are not publicly available and the above data is an estimation based on general knowledge of similar structures.

Table 2: Expected ¹³C NMR Spectral Data for this compound

Carbon Expected Chemical Shift (ppm)
C=O ~160-170
C-OH Varies
C-NH₂ Varies
Pyridazinone ring C Varies

Note: The exact chemical shifts for this compound are not publicly available and the above data is an estimation based on general knowledge of similar structures.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. These would include stretching vibrations for the N-H bonds of the amino group and the amide, the O-H bond of the hydroxyl group, and the C=O bond of the pyridazinone ring.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine & Amide) 3200-3500 Medium-Strong
O-H Stretch (Hydroxyl) 3200-3600 (broad) Medium
C=O Stretch (Amide) 1650-1700 Strong
C=C & C=N Stretch 1500-1650 Medium

Note: The exact wavenumbers for this compound are not publicly available and the above data is an estimation based on general knowledge of similar structures.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. Pyridazinone derivatives are known to absorb UV light, and this technique can be used to monitor their formation during synthesis. For a range of pyridazinone derivatives, product formation has been monitored by UV absorbance at wavelengths of 254 nm and 281 nm. nih.gov The specific absorption maxima for this compound would be dependent on its exact electronic structure and the solvent used for analysis.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique commonly used for polar molecules like pyridazinone derivatives. In the mass spectra of a series of pyridazinone-derivatives, a predominant peak corresponding to the molecular ion [M+H]⁺ is a common feature. nih.gov For the closely related compound, 5-Amino-4-chloropyridazin-3(2H)-one, LC-MS analysis in positive ionization mode shows a precursor ion at m/z 146.0116, corresponding to [M+H]⁺. nih.gov This suggests that this compound would also be expected to show a strong molecular ion peak, which would confirm its molecular weight.

X-ray Crystallographic Analysis for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly documented, X-ray diffraction has been successfully used to confirm the structures of related pyridazine (B1198779) and pyridazino[4,5-b]indole derivatives. Such analyses would be essential for unambiguously establishing the solid-state conformation and tautomeric form of this compound.

Chromatographic Techniques for Purity and Separation Studies

Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds. For pyridazinone derivatives, reversed-phase liquid chromatography (LC) is a commonly used method for purity analysis. nih.gov This technique typically employs a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile, often with an acid additive like trifluoroacetic acid (TFA). nih.gov Thin-layer chromatography (TLC) is also a valuable tool for monitoring the progress of chemical reactions in the synthesis of pyridazinone compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-4-hydroxy-3(2H)-pyridazinone, and how can purity be optimized during synthesis?

  • Methodological Answer :

  • Cyclocondensation : Reacting hydrazine derivatives with α,β-unsaturated ketones under acidic conditions (e.g., acetic acid) yields the pyridazinone core .
  • Substitution Reactions : Functionalization at the 4- and 5-positions via nucleophilic substitution or coupling reactions (e.g., aryl halides with Cu-catalyzed Ullmann coupling) .
  • Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is this compound characterized spectroscopically, and what key peaks indicate structural integrity?

  • Methodological Answer :

  • IR Spectroscopy : Confirm hydroxyl (3200–3400 cm⁻¹) and amino (1650–1700 cm⁻¹) groups .
  • ¹H-NMR : Look for pyridazinone ring protons (δ 6.5–8.0 ppm) and NH/OH exchangeable protons (δ 9–12 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 153 for the base structure) and fragmentation patterns validate the scaffold .

Q. What in vitro assays are used to evaluate the biological activity of pyridazinone derivatives?

  • Methodological Answer :

  • Antiplatelet Activity : Measure ADP-induced platelet aggregation in human platelet-rich plasma (IC₅₀ values < 50 µM reported for analogs) .
  • Vasodilatory Effects : Use isolated rat aortic rings pre-contracted with norepinephrine; % relaxation at 10 µM is a key metric .
  • Enzyme Inhibition : Assay COX-2 or PDE3 activity via fluorometric/colorimetric kits (e.g., IC₅₀ < 10 µM for selective derivatives) .

Advanced Research Questions

Q. How do structural modifications at the 4- and 6-positions affect the SAR of pyridazinones for cardiovascular activity?

  • Methodological Answer :

  • 4-Position : Electron-withdrawing groups (e.g., Cl, NO₂) enhance PDE3 inhibition (e.g., IC₅₀ reduced by 30% vs. unsubstituted analogs) .
  • 6-Position : Arylpiperazinylalkyl substitutions improve vasodilatory potency (e.g., ED₅₀ < 1 mg/kg in hypertensive rat models) .
  • Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding to PDE3 or adrenergic receptors .

Q. What analytical methods resolve contradictions in reported biological activity data for pyridazinone derivatives?

  • Methodological Answer :

  • Batch Variability : Compare HPLC purity (>98% vs. <95%) across studies; impurities like 4-chloro analogs (metabolites) may confound results .
  • Assay Conditions : Standardize protocols (e.g., platelet source, agonist concentration) to minimize inter-lab variability .
  • Meta-Analysis : Use multivariate regression to isolate substituent effects from confounding variables (e.g., logP, solubility) .

Q. How can advanced spectroscopic techniques differentiate between tautomeric forms of this compound?

  • Methodological Answer :

  • ¹³C-NMR : Compare carbonyl (C=O, δ 165–170 ppm) vs. enol (C–OH, δ 90–100 ppm) signals in DMSO-d₆ .
  • X-ray Crystallography : Resolve tautomeric preference (e.g., keto-enol equilibrium) in solid-state structures .
  • DFT Calculations : Optimize tautomer geometries at the B3LYP/6-31G* level to predict dominant forms in solution .

Q. What strategies mitigate stability issues during long-term storage of pyridazinone derivatives?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis of the hydroxyl group or oxidation of the amino group (monitor via accelerated stability studies at 40°C/75% RH) .
  • Stabilization : Lyophilize compounds with cryoprotectants (e.g., trehalose) or store under inert gas (N₂) at –20°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.